![molecular formula C19H18FNO5 B2387638 Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate CAS No. 1289736-61-3](/img/structure/B2387638.png)
Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate
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Overview
Description
Scientific Research Applications
Polymer Science Applications
Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate-related compounds have been utilized in the development of novel polymer materials. For instance, the study by Meng et al. (1996) focused on the synthesis and copolymerization of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with another monomer to create amorphous polymers displaying photoinducible birefringence. This property is significant for reversible optical storage applications, showcasing the potential of these compounds in creating advanced materials with controlled optical properties (Meng, Natansohn, Barrett, & Rochon, 1996).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate have been synthesized and evaluated for their potential as bioactive molecules. For example, El‐Faham et al. (2013) reported the synthesis of α-ketoamide derivatives using a novel reagent, showcasing a methodology that could be applied to the development of new therapeutic agents. These derivatives were synthesized with high yield and purity, indicating the efficiency of the novel synthetic route and its applicability in creating compounds with potential biological activities (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Materials Science Applications
The research into Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate-related compounds also extends into materials science, particularly in the study of molecular interactions and the design of materials with specific physical properties. For instance, Zhang et al. (2011) investigated the crystal packing of derivatives, highlighting the role of non-traditional interactions like N⋯π and O⋯π in the assembly of molecular structures. This research provides insights into the design principles for new materials with tailored properties, emphasizing the importance of these interactions in the development of advanced materials (Zhang, Wu, & Zhang, 2011).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It’s known that indole derivatives can affect a wide range of biological activities . This suggests that the compound may influence multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The broad range of biological activities associated with similar compounds suggests that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5/c1-2-25-19(24)14-6-8-16(9-7-14)21-17(22)12-26-18(23)11-13-4-3-5-15(20)10-13/h3-10H,2,11-12H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGNGVOHJDGNSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate |
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